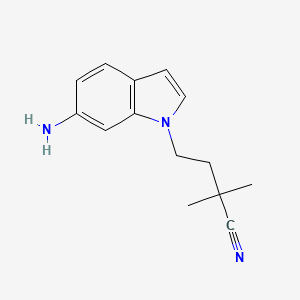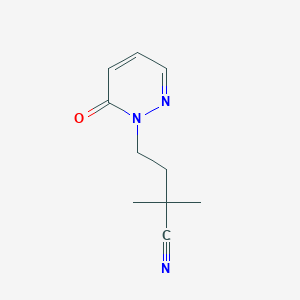
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide, also known as PNU-120596, is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and chronic pain.
Mechanism of Action
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. By blocking the activity of α7 nAChR, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide can modulate the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It can modulate the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which are involved in various physiological and pathological processes. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide can improve cognitive function, reduce inflammation, and alleviate pain in animal models.
Advantages and Limitations for Lab Experiments
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a selective antagonist of α7 nAChR, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been extensively studied and characterized, which makes it a reliable tool for scientific research. However, one limitation of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide. One potential application is in the treatment of Alzheimer's disease, where 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has shown promising results in animal models. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide could be investigated for its potential therapeutic effects in other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide and its effects on various physiological and pathological processes.
Synthesis Methods
The synthesis of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide involves the reaction of 4-cyano-4-methylpentanoyl chloride with piperidine-4-carboxamide in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been widely used in scientific research to investigate the role of α7 nAChR in various physiological and pathological processes. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been found to have analgesic effects in animal models of chronic pain.
properties
IUPAC Name |
1-(4-cyano-4-methylpentyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-13(2,10-14)6-3-7-16-8-4-11(5-9-16)12(15)17/h11H,3-9H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTUMJNXJDTSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN1CCC(CC1)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)

![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)
![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)


![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)


![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)